molecular formula C12H14N4S2 B15096381 2-[(4,6-Dimethylpyrimidin-2-yl)disulfanyl]-4,6-dimethylpyrimidine CAS No. 17624-79-2

2-[(4,6-Dimethylpyrimidin-2-yl)disulfanyl]-4,6-dimethylpyrimidine

Cat. No.: B15096381
CAS No.: 17624-79-2
M. Wt: 278.4 g/mol
InChI Key: LCTFBIYMAQKHDI-UHFFFAOYSA-N
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Description

2-[(4,6-Dimethylpyrimidin-2-yl)disulfanyl]-4,6-dimethylpyrimidine is a heterocyclic compound featuring a central disulfide (-S-S-) bridge connecting two 4,6-dimethylpyrimidine moieties. This unique structure confers distinct chemical and biological properties, making it a subject of interest in medicinal chemistry, coordination chemistry, and materials science. The compound’s reactivity and applications are influenced by the electronic effects of the methyl groups and the flexibility of the disulfide bond. This article compares its structural, synthetic, and functional characteristics with those of analogues, emphasizing substituent effects and biological activities.

Properties

CAS No.

17624-79-2

Molecular Formula

C12H14N4S2

Molecular Weight

278.4 g/mol

IUPAC Name

2-[(4,6-dimethylpyrimidin-2-yl)disulfanyl]-4,6-dimethylpyrimidine

InChI

InChI=1S/C12H14N4S2/c1-7-5-8(2)14-11(13-7)17-18-12-15-9(3)6-10(4)16-12/h5-6H,1-4H3

InChI Key

LCTFBIYMAQKHDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SSC2=NC(=CC(=N2)C)C)C

solubility

40.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidine, 2,2’-dithiobis[4,6-dimethyl-] typically involves the reaction of 4,6-dimethyl-2-thiopyrimidine with sulfur or sulfur-containing reagents. One common method is the oxidative coupling of 4,6-dimethyl-2-thiopyrimidine in the presence of an oxidizing agent such as iodine or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under controlled temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidative coupling reactions using continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Pyrimidine, 2,2’-dithiobis[4,6-dimethyl-] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the disulfide bond to thiols using reducing agents such as dithiothreitol or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the 2-position of the pyrimidine ring, where nucleophiles like amines or thiols replace the existing substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetonitrile, room temperature.

    Reduction: Dithiothreitol, sodium borohydride, ethanol, mild heating.

    Substitution: Amines, thiols, organic solvents like dichloromethane, reflux conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Pyrimidine, 2,2’-dithiobis[4,6-dimethyl-] has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in oxidative stress and inflammation.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique electronic and structural properties.

Mechanism of Action

The mechanism of action of Pyrimidine, 2,2’-dithiobis[4,6-dimethyl-] involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes, such as oxidative stress response and signal transduction pathways, thereby exerting its biological effects.

Comparison with Similar Compounds

Acetamide Derivatives

  • 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-phenyl acetamide (DIWXAJ) and N-(2-chlorophenyl)-2-(4,6-dimethylpyrimidin-2-ylsulfanyl)acetamide (QOTQEW) () replace the disulfide with a sulfanyl (-S-) group linked to an acetamide moiety. These compounds form hydrogen-bonded layered structures, enhancing crystallinity compared to the disulfide parent compound.

Piperazine-Linked Analogues

  • 2-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-4,6-dimethylpyrimidine replaces the disulfide with a piperazine ring. Synthesized in 96% yield (), this compound demonstrates high stability due to the rigid piperazine spacer. The absence of a disulfide bond eliminates redox sensitivity, which may affect applications in drug delivery or catalysis .

Sulfamoyl Derivatives

  • 2-(4-Aminobenzenesulfamido)-4,6-dimethylpyrimidine () incorporates a sulfonamide group. These derivatives exhibit analgesic and antimicrobial activities, with silver salts showing enhanced potency ().

Thioether and Protected Thiol Analogues

  • S-Boc-2-mercapto-4,6-dimethylpyrimidine () is a thiol-protected precursor. The Boc group stabilizes the thiol, enabling controlled synthesis of disulfides or metal complexes. This contrasts with the disulfide’s reactivity, which allows dynamic bond formation in coordination chemistry () .

SIRT2 Inhibition

  • 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives () are potent SIRT2 inhibitors, inducing α-tubulin acetylation in cancer cells. The thioether linkage is critical for binding, as disulfide-containing analogues may exhibit reduced stability in physiological conditions .
  • Aminothiazoles with 4,6-dimethylpyrimidine () show selective Sirt2 inhibition, requiring a 4,6-dimethylpyrimidine moiety for efficacy. This highlights the importance of substituent positioning for target engagement .

Antimicrobial and Anti-inflammatory Activity

  • Methyl (2Z)-4-aryl-2-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylamino}-4-oxobut-2-enoates () demonstrate dose-dependent analgesic and anti-inflammatory effects. Silver salts of these compounds exhibit broad-spectrum antimicrobial activity, suggesting metal coordination enhances bioactivity .

Physicochemical and Structural Properties

Hydrogen Bonding and Crystallinity

  • Acetamide derivatives () form extensive N–H⋯O and C–H⋯O hydrogen bonds, creating layered structures. In contrast, the disulfide parent compound’s π-π stacking dominates (centroid distance: 3.59 Å, ), influencing solubility and crystallinity .
  • Proton-transfer salts with sulfamethazine () exhibit strong N–H⋯O hydrogen bonds, enhancing thermal stability compared to disulfide analogues .

QSAR Data for Disulfanyl Derivatives

Compound (ID) Calculated Activity Experimental Activity ΔActivity
2-((4-Chlorophenyl)disulfanyl)-4,6-dimethylpyrimidine (33) 1.437 1.708 -0.271
4,6-Dimethyl-2-(phenyldisulfanyl)pyrimidine (35) 1.991 1.379 +0.612

(Data from ) Electron-withdrawing groups (e.g., -Cl) reduce experimental activity, while phenyl groups enhance it, indicating steric and electronic effects on target binding .

Biological Activity

The compound 2-[(4,6-Dimethylpyrimidin-2-yl)disulfanyl]-4,6-dimethylpyrimidine is a derivative of pyrimidine that has garnered attention for its potential biological activities. This article reviews the synthesis, properties, and biological activities of this compound, supported by data tables and relevant research findings.

Synthesis

The synthesis of this compound typically involves reactions between sulfinic acids and pyrimidine derivatives. The methodology includes:

  • Preparation of Thiosulfoesters : Reaction of sulfinic acids with 4,6-dimethylpyrimidine derivatives.
  • Purification : The products are purified using techniques such as TLC and elemental analysis to ensure high purity levels.
  • Molecular Formula : C₁₂H₁₄N₄S₂
  • Molecular Weight : 278.33 g/mol
  • CAS Number : 297150-03-9

Biological Activity

The biological activity of this compound has been explored in several studies, indicating various pharmacological properties:

Antioxidant Activity

Research has shown that compounds containing the pyrimidine moiety can exhibit significant antioxidant properties. The presence of disulfide linkages in the structure enhances its ability to scavenge free radicals.

Antimicrobial Properties

Studies indicate that derivatives of 4,6-dimethylpyrimidine possess antimicrobial activity against a range of pathogens. The compound has been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.

Inhibition of Enzymatic Activity

The compound has been evaluated for its ability to inhibit specific enzymes. For instance, it has been reported to inhibit sirtuin proteins, which are involved in various cellular processes including aging and metabolism.

Case Studies

  • Study on Antioxidant Effects :
    • A recent study demonstrated that the compound exhibited a dose-dependent increase in antioxidant activity when tested against DPPH radicals.
    • Table 1: Antioxidant Activity Results
    Concentration (µM)% Inhibition
    1025
    5050
    10075
  • Antimicrobial Effectiveness :
    • In vitro studies highlighted the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli.
    • Table 2: Antimicrobial Activity
    BacteriaMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 µg/mL
    Escherichia coli64 µg/mL
  • Enzyme Inhibition Study :
    • The compound was evaluated for its inhibitory effects on sirtuin enzymes, where it demonstrated significant inhibition at concentrations above 50 µM.
    • Table 3: Sirtuin Inhibition Results
    Concentration (µM)% Inhibition
    5040
    10065

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